

Isopropyl Phenylacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl phenylacetate*

Cat. No.: B1583399

[Get Quote](#)

CAS Number: 4861-85-2

This technical guide provides an in-depth overview of **isopropyl phenylacetate**, a compound of interest for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, relevant experimental protocols, and applications, with a focus on its potential role in pharmaceutical formulations.

Chemical Identity and Synonyms

Isopropyl phenylacetate is an ester recognized by the CAS number 4861-85-2.^{[1][2][3]} It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of **Isopropyl Phenylacetate**

Synonym	Reference(s)
Acetic acid, phenyl-, isopropyl ester	[1]
Benzeneacetic acid, 1-methylethyl ester	[1] [2] [4]
1-Methylethyl benzeneacetate	[2] [4]
Isopropyl alpha-toluate	[2] [3]
propan-2-yl 2-phenylacetate	[1]
Phenylacetic acid, isopropyl ester	[1]
FEMA No. 2956	[2]
EINECS 225-468-5	[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **isopropyl phenylacetate** is essential for its application in research and development. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of **Isopropyl Phenylacetate**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2][4]
Molecular Weight	178.23 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	237.7 °C at 760 mmHg	[2]
Density	1.001 g/mL at 25 °C	[5]
Refractive Index	1.497 at 20 °C	[2]
Flash Point	97.5 °C	[2]
Water Solubility	Insoluble	[6]
LogP	2.78	[3]

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate synthesis, purification, and analysis of chemical compounds. This section outlines methodologies relevant to **isopropyl phenylacetate**.

Synthesis: Esterification of Phenylacetic Acid

A common method for the synthesis of esters like **isopropyl phenylacetate** is the Fischer esterification of the corresponding carboxylic acid and alcohol in the presence of an acid catalyst.

General Protocol:

- Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid and a molar excess of isopropanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

- Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **isopropyl phenylacetate**.

Purification: Fractional Distillation

Purification of the crude product is often achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

General Protocol:

- Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump.
- Distillation: Heat the crude **isopropyl phenylacetate** in the distillation flask. Collect the fraction that distills at the expected boiling point under the applied vacuum.

Analytical Methods: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis and quantification of **isopropyl phenylacetate**.

High-Performance Liquid Chromatography (HPLC) Method Outline:[\[2\]](#)

- Column: A reverse-phase column such as Newcrom R1 or C18 is suitable.[\[2\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water is commonly used.[\[2\]](#) An acid, like phosphoric acid or formic acid (for Mass-Spec compatibility), is often added to improve peak shape.[\[2\]](#)

- Detection: UV detection is appropriate due to the presence of the phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:

- Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is typically used.
- Carrier Gas: Helium is a common carrier gas.
- Injection: A split/splitless injector is used to introduce the sample.
- Temperature Program: A temperature gradient is employed to separate the components of the sample mixture.
- Detection: A mass spectrometer is used for detection, providing both qualitative (mass spectrum) and quantitative (peak area) data.

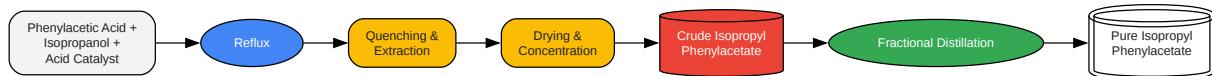
Applications in Drug Development

While primarily known as a flavoring and fragrance agent, the properties of **isopropyl phenylacetate** suggest its potential utility in pharmaceutical formulations, particularly in the realm of drug delivery.

Solvent for Hydrophobic Drugs

Isopropyl phenylacetate's ester functionality and lipophilic nature make it a potential solvent for poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to dissolve hydrophobic drugs is a key consideration for the development of various dosage forms.

Penetration Enhancer in Transdermal Drug Delivery

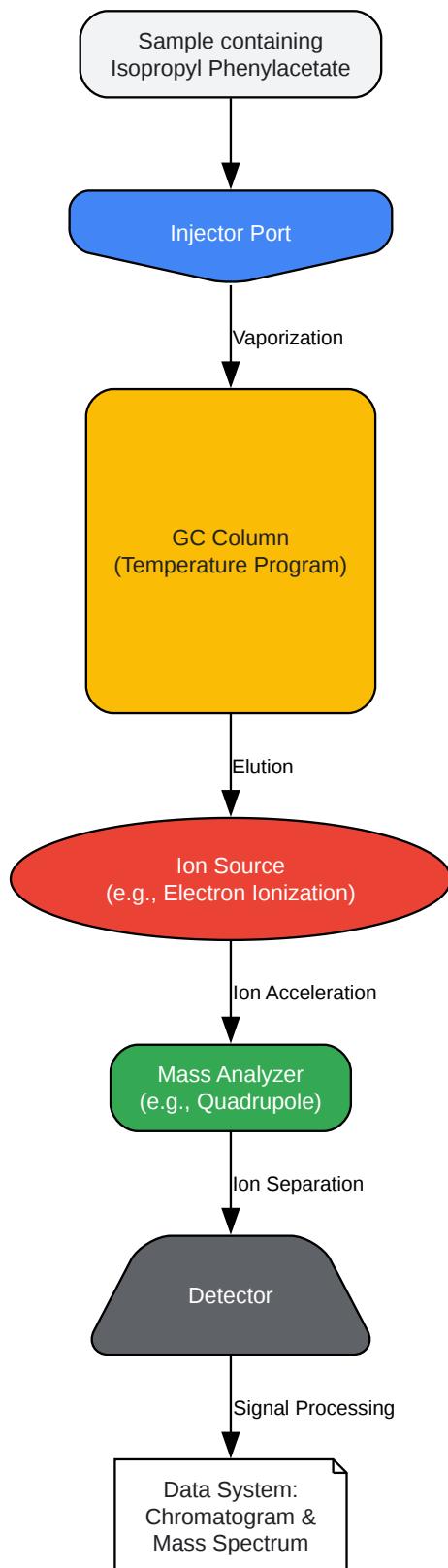

Esters of fatty acids, such as isopropyl myristate and isopropyl palmitate, are well-established as penetration enhancers in transdermal drug delivery systems.^[7] These molecules are thought to enhance the permeation of drugs through the skin by disrupting the highly organized lipid structure of the stratum corneum.^[7] Given its structural similarity, **isopropyl phenylacetate** may exhibit similar properties, making it a candidate for investigation in topical and transdermal formulations.

The mechanism of action for such enhancers often involves increasing the fluidity of the stratum corneum lipids, thereby creating more permeable pathways for drug molecules to traverse the skin barrier.[\[7\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **isopropyl phenylacetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **isopropyl phenylacetate**.

GC-MS Analysis Workflow

The diagram below outlines the key steps in the analysis of **isopropyl phenylacetate** using Gas Chromatography-Mass Spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Isopropyl phenylacetate | SIELC Technologies [sielc.com]
- 3. bangchemicals.com [bangchemicals.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isopropyl Phenylacetate | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Isopropyl Phenylacetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583399#isopropyl-phenylacetate-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com